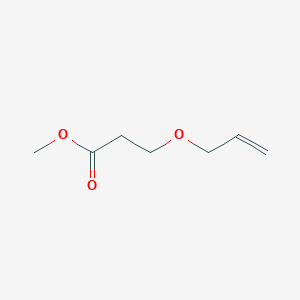
Methyl 3-prop-2-enoxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-prop-2-enoxypropanoate is an organic compound with the molecular formula C₇H₁₂O₃. It is an ester formed from the reaction of methanol and 3-prop-2-enoxypropanoic acid. This compound is characterized by its aliphatic ester and ether functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-prop-2-enoxypropanoate can be synthesized through the esterification of 3-prop-2-enoxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-prop-2-enoxypropanoic acid+methanolsulfuric acidMethyl 3-prop-2-enoxypropanoate+water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-prop-2-enoxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-prop-2-enoxypropanoic acid.
Reduction: 3-prop-2-enoxypropanol.
Substitution: Various substituted esters or ethers depending on the nucleophile used.
Scientific Research Applications
Methyl 3-prop-2-enoxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical agents.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactive ester and ether groups.
Mechanism of Action
The mechanism of action of methyl 3-prop-2-enoxypropanoate involves its reactivity as an ester and ether. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the ether group can participate in various substitution reactions. These reactions are facilitated by the presence of nucleophiles or electrophiles, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Methyl propanoate: An ester with a simpler structure, lacking the ether group.
Ethyl 3-prop-2-enoxypropanoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 3-ethoxypropanoate: Similar structure but with an ethoxy group instead of a prop-2-enoxy group.
Uniqueness
Methyl 3-prop-2-enoxypropanoate is unique due to the presence of both ester and ether functional groups, which provide a combination of reactivity and versatility not found in simpler esters or ethers. This dual functionality makes it a valuable compound in various synthetic and industrial applications.
Properties
CAS No. |
93639-67-9 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 3-prop-2-enoxypropanoate |
InChI |
InChI=1S/C7H12O3/c1-3-5-10-6-4-7(8)9-2/h3H,1,4-6H2,2H3 |
InChI Key |
ZAVRODBWULSJSI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCOCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















